molecular formula C8H5ClN4O2 B11787529 2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11787529
M. Wt: 224.60 g/mol
InChI Key: HAPPRUNDOOBLOW-UHFFFAOYSA-N
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Description

2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both pyridine and triazole rings in its structure imparts unique chemical properties, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyridine Ring: The starting material, 3-chloropyridine, is subjected to various reactions to introduce the necessary functional groups.

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often involving azides and alkynes under copper-catalyzed conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and green chemistry principles can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Agriculture: It is explored as a potential pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.

    Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The triazole ring can coordinate with metal ions, affecting various biochemical processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a pyrazole ring instead of a triazole ring.

    3-Chloropyridine-2-carboxylic acid: Lacks the triazole ring, making it less versatile in certain reactions.

    2-(3-Chloropyridin-2-yl)-1,3,4-oxadiazole: Contains an oxadiazole ring, which imparts different chemical properties.

Uniqueness

2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both pyridine and triazole rings, which provide a combination of electronic and steric properties that are not found in similar compounds. This makes it a valuable scaffold for designing molecules with specific biological activities and chemical reactivity.

Biological Activity

The compound 2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a member of the 1,2,3-triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through click chemistry techniques. The triazole ring can be formed via a cycloaddition reaction between azides and alkynes, often catalyzed by copper(I) ions. The presence of the carboxylic acid group enhances the compound's solubility and biological activity.

Antimicrobial Activity

  • Antibacterial Properties : Studies have indicated that triazole derivatives exhibit significant antibacterial activity against various strains of bacteria. For instance, related compounds have shown effectiveness against E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .
  • Antifungal Activity : Triazoles are also known for their antifungal properties, particularly in inhibiting the growth of fungi such as Candida species. The mechanism often involves disruption of fungal cell membrane integrity.

Anticancer Activity

The anticancer potential of triazole derivatives is notable. Research indicates that compounds containing the triazole moiety can induce apoptosis in cancer cells by interfering with cell cycle progression and promoting cell death pathways. For example, one study demonstrated that a related triazole derivative significantly inhibited the growth of MCF-7 breast cancer cells by altering lactate dehydrogenase (LDH) enzyme activity and inducing cell cycle arrest at the S phase .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can be influenced by various substituents on the triazole ring and adjacent groups:

Substituent Effect on Activity
Electron-donating groupsGenerally enhance activity
Electron-withdrawing groupsMay reduce activity
Alkyl vs Aryl substituentsAryl groups often show better inhibition

Studies have shown that modifications at specific positions on the triazole ring can lead to enhanced potency against target enzymes or receptors .

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

  • Xanthine Oxidase Inhibition : Related compounds have been evaluated for their ability to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism. Compounds exhibited IC50 values in the submicromolar range, indicating strong inhibitory potential .
  • Acetylcholinesterase Inhibition : Some derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE), an important target in Alzheimer's disease treatment. Molecular docking studies suggest that these compounds can bind effectively to both catalytic and peripheral sites on AChE .

Properties

Molecular Formula

C8H5ClN4O2

Molecular Weight

224.60 g/mol

IUPAC Name

2-(3-chloropyridin-2-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C8H5ClN4O2/c9-5-2-1-3-10-7(5)13-11-4-6(12-13)8(14)15/h1-4H,(H,14,15)

InChI Key

HAPPRUNDOOBLOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N2N=CC(=N2)C(=O)O)Cl

Origin of Product

United States

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